N1-methylbenzene-1,3-disulfonamide
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Overview
Description
N1-methylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2 and a molecular weight of 250.3 g/mol . It is a derivative of benzene-1,3-disulfonamide, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . The reaction can be represented as follows:
C6H4(SO2Cl)2+CH3NH2→C6H4(SO2NHCH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N1-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reactants used.
Scientific Research Applications
N1-methylbenzene-1,3-disulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-methylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, such as dihydropteroate synthase . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
Similar Compounds
N1-methylbenzene-1,4-disulfonamide: Similar structure but with sulfonamide groups at the 1,4-positions on the benzene ring.
N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide: Contains pyridine rings instead of methyl groups.
Uniqueness
N1-methylbenzene-1,3-disulfonamide is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other disulfonamides .
Properties
IUPAC Name |
3-N-methylbenzene-1,3-disulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSISHRGIRMJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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